Cas no 76460-93-0 (Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate))

Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) 化学的及び物理的性質
名前と識別子
-
- 4-hydroxybutyl N-[4-[[4-(4-hydroxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate
- 76460-93-0
- F88984
- Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)
- BIS(4-HYDROXYBUTYL) (METHYLENEBIS(4,1-PHENYLENE))DICARBAMATE
-
- インチ: InChI=1S/C23H30N2O6/c26-13-1-3-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-4-2-14-27/h5-12,26-27H,1-4,13-17H2,(H,24,28)(H,25,29)
- InChIKey: XHODBHQIUSBKAB-UHFFFAOYSA-N
- SMILES: N(C(OCCCCO)=O)C1C=CC(CC2=CC=C(NC(=O)OCCCCO)C=C2)=CC=1
計算された属性
- 精确分子量: 430.21038668g/mol
- 同位素质量: 430.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 14
- 複雑さ: 458
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 117Ų
Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024SOS-1g |
Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |
76460-93-0 | 95%+ | 1g |
$839.00 | 2023-12-16 | |
1PlusChem | 1P024SOS-250mg |
Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |
76460-93-0 | 95%+ | 250mg |
$522.00 | 2023-12-16 | |
Aaron | AR024SX4-100mg |
Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |
76460-93-0 | 95% | 100mg |
$312.00 | 2023-12-15 | |
Aaron | AR024SX4-1g |
Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |
76460-93-0 | 95% | 1g |
$866.00 | 2023-12-15 | |
1PlusChem | 1P024SOS-100mg |
Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |
76460-93-0 | 95%+ | 100mg |
$322.00 | 2023-12-16 | |
Aaron | AR024SX4-250mg |
Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |
76460-93-0 | 95% | 250mg |
$520.00 | 2023-12-15 |
Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)に関する追加情報
Introduction to Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) and CAS No. 76460-93-0
Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate), a compound with the chemical formula C24H38O6, is a significant molecule in the field of chemical and pharmaceutical research. This compound is identified by the CAS number CAS No. 76460-93-0, which serves as a unique identifier in scientific literature and databases. The structure of this compound features two 4-hydroxybutyl groups linked by a central 4,4'-methylenebis(phenylcarbamate) moiety, making it a versatile intermediate in organic synthesis and potential candidate for various applications in medicinal chemistry.
The Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) molecule exhibits interesting physicochemical properties that make it valuable in pharmaceutical development. Its hydrophilic nature, derived from the two hydroxybutyl chains, allows for good solubility in polar solvents, which is crucial for formulating drug delivery systems. Additionally, the phenylcarbamate groups contribute to its stability and reactivity, enabling it to participate in various chemical transformations useful in drug synthesis.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structures. Research has shown that derivatives of carbamate compounds can exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of hydroxyl groups in Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) suggests that it may interact with biological targets in a manner similar to these known active compounds.
One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of more complex pharmacophores. The flexibility provided by the hydroxybutyl chains and the rigidity introduced by the phenylcarbamate moiety make it an ideal scaffold for designing molecules with tailored properties. For instance, modifications at the hydroxyl groups could enhance binding affinity to specific receptors or improve metabolic stability, while alterations at the phenylcarbamate units could fine-tune solubility and bioavailability.
TheCAS No. 76460-93-0 registry ensures that researchers can reliably access and reference this compound across different studies and publications. This standardized identification system is essential for maintaining consistency in scientific communication and collaboration. Moreover, having a well-documented compound like Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) allows for reproducibility in experiments and facilitates the sharing of data among different research groups.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the behavior of such compounds. By simulating interactions between Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) and biological targets, researchers can predict its potential efficacy and identify optimal conditions for its synthesis. These computational approaches complement traditional experimental methods and provide valuable insights into the structure-activity relationships governing its pharmacological effects.
The synthetic pathways for producing Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) have been optimized to ensure high yield and purity. Key steps involve the reaction between phosgene derivatives with bis(hydroxyethyl)amine or similar reagents to form the carbamate linkage. Careful control of reaction conditions is necessary to avoid side products and ensure regioselectivity. Advances in green chemistry have also led to the development of more sustainable synthetic routes that minimize waste and hazardous byproducts.
In conclusion, Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) represents a promising compound with significant applications in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and reduced side effects. As research continues to uncover new biological activities and synthetic strategies, this molecule is poised to play a crucial role in advancing drug discovery efforts worldwide.
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